molecular formula C22H22FN3O4S B11153145 [2-fluoro-5-(1H-pyrrol-1-yl)phenyl]{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone

[2-fluoro-5-(1H-pyrrol-1-yl)phenyl]{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone

Cat. No.: B11153145
M. Wt: 443.5 g/mol
InChI Key: VWOJNLBFXCRESE-UHFFFAOYSA-N
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Description

1-[2-FLUORO-5-(1H-PYRROL-1-YL)BENZOYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a combination of fluorinated benzoyl, pyrrole, methoxybenzenesulfonyl, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-FLUORO-5-(1H-PYRROL-1-YL)BENZOYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated benzoyl and pyrrole intermediates, followed by their coupling with piperazine and methoxybenzenesulfonyl groups. Common reagents used in these reactions include fluorinating agents, coupling reagents like EDCI or DCC, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[2-FLUORO-5-(1H-PYRROL-1-YL)BENZOYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and solvent systems. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[2-FLUORO-5-(1H-PYRROL-1-YL)BENZOYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including anticancer, antibacterial, and antifungal activities.

    Industry: The compound is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[2-FLUORO-5-(1H-PYRROL-1-YL)BENZOYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The fluorinated benzoyl and pyrrole moieties may bind to enzymes or receptors, modulating their activity. The methoxybenzenesulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-[2-FLUORO-5-(1H-PYRROL-1-YL)BENZOYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE lies in its combination of fluorinated benzoyl, pyrrole, methoxybenzenesulfonyl, and piperazine moieties, which confer distinct chemical and biological properties. This structural diversity enables its use in various scientific and industrial applications .

Properties

Molecular Formula

C22H22FN3O4S

Molecular Weight

443.5 g/mol

IUPAC Name

(2-fluoro-5-pyrrol-1-ylphenyl)-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C22H22FN3O4S/c1-30-18-5-7-19(8-6-18)31(28,29)26-14-12-25(13-15-26)22(27)20-16-17(4-9-21(20)23)24-10-2-3-11-24/h2-11,16H,12-15H2,1H3

InChI Key

VWOJNLBFXCRESE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)N4C=CC=C4)F

Origin of Product

United States

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